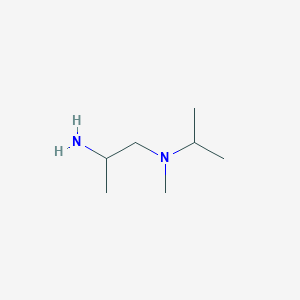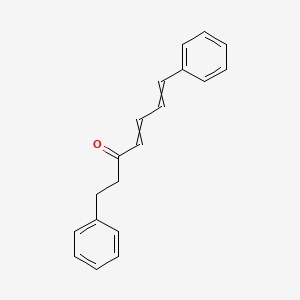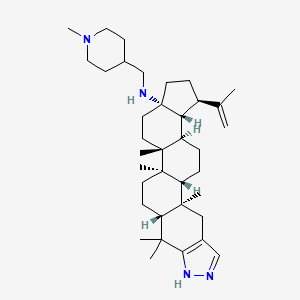
Betulinic acid derivative-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betulinic acid derivative-1 is a compound derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is primarily found in the bark of birch trees and has been extensively studied for its diverse biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties . This compound is synthesized to enhance the pharmacological properties of betulinic acid, making it a compound of significant interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Betulinic acid derivative-1 can be synthesized through various chemical reactions involving betulinic acid. One common method involves the oxidation of betulin to betulonic acid, followed by reduction to obtain betulinic acid. The derivative is then synthesized through functionalization reactions such as esterification, amination, or alkylation .
Industrial Production Methods: Industrial production of this compound often involves biotechnological synthesis using engineered yeast strains. This method enhances the yield and purity of the compound, making it more feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Betulinic acid derivative-1 undergoes various chemical reactions, including:
Oxidation: Conversion of betulin to betulonic acid.
Reduction: Reduction of betulonic acid to betulinic acid.
Substitution: Functionalization of betulinic acid to form derivatives through reactions like esterification, amination, and alkylation
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.
Reduction: Sodium boron hydride in C2-4 alcohol.
Functionalization: Dehydrating agents like N,N’-dicyclohexylcarbodiimide and catalysts like p-dimethylaminopyridine
Major Products: The major products formed from these reactions include various functionalized derivatives of betulinic acid, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
Betulinic acid derivative-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent. .
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Betulinic acid derivative-1 exerts its effects through multiple mechanisms, including:
Induction of Apoptosis: Activates the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells while sparing normal cells.
Inhibition of HIV Replication: Interferes with the replication cycle of HIV, reducing viral load.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Betulin: A precursor to betulinic acid, found in birch bark.
Betulonic Acid: An oxidized form of betulin, used in the synthesis of betulinic acid.
Betulinic Acid: The parent compound from which betulinic acid derivative-1 is synthesized
Uniqueness: this compound is unique due to its enhanced pharmacological properties compared to its parent compound, betulinic acid. It exhibits improved bioavailability, solubility, and efficacy in various therapeutic applications .
Propiedades
Fórmula molecular |
C37H60N4 |
|---|---|
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-N-[(1-methylpiperidin-4-yl)methyl]-20-prop-1-en-2-yl-6,7-diazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-dien-17-amine |
InChI |
InChI=1S/C37H60N4/c1-24(2)27-11-16-37(38-22-25-13-19-41(8)20-14-25)18-17-35(6)28(31(27)37)9-10-30-34(5)21-26-23-39-40-32(26)33(3,4)29(34)12-15-36(30,35)7/h23,25,27-31,38H,1,9-22H2,2-8H3,(H,39,40)/t27-,28+,29-,30+,31+,34-,35+,36+,37-/m0/s1 |
Clave InChI |
YFVDCTYCLNDPTF-LULVYGCASA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NN=C6)C)C)NCC7CCN(CC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


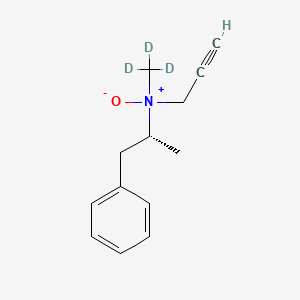
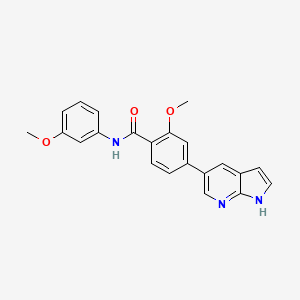
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
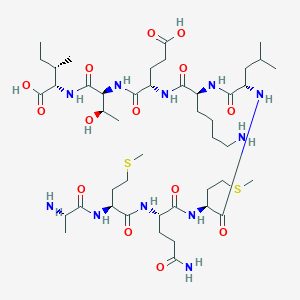
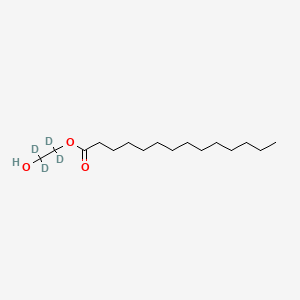
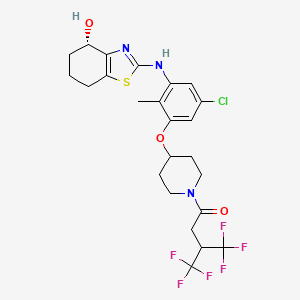
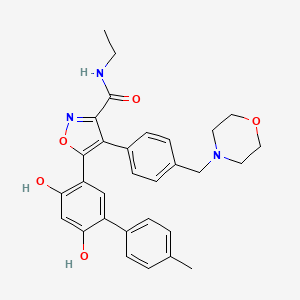
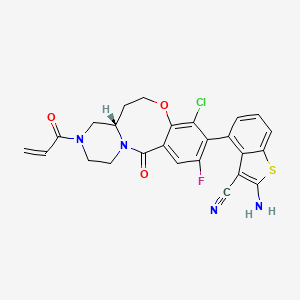
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
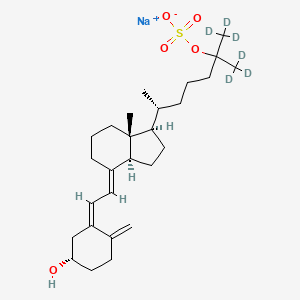
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
